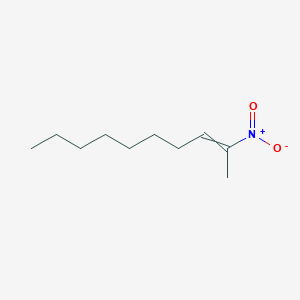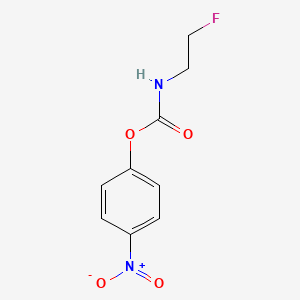
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of carbamic acid, featuring a 2-fluoroethyl group and a 4-nitrophenyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester typically involves the reaction of 2-fluoroethylamine with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbamic acid and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, with reaction conditions typically involving mild temperatures and solvents like ethanol or methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, under atmospheric pressure and room temperature.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Reduction: 2-fluoroethylamine and 4-aminophenol.
Hydrolysis: Carbamic acid and 4-nitrophenol.
Applications De Recherche Scientifique
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester involves its reactivity towards nucleophiles. The ester group can be targeted by nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-chloroethyl)-, 4-nitrophenyl ester
- Carbamic acid, (2-bromoethyl)-, 4-nitrophenyl ester
- Carbamic acid, (2-iodoethyl)-, 4-nitrophenyl ester
Uniqueness
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluoro group also influences the compound’s biological activity, making it a valuable molecule for research and development in various fields.
Propriétés
Numéro CAS |
110101-82-1 |
|---|---|
Formule moléculaire |
C9H9FN2O4 |
Poids moléculaire |
228.18 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C9H9FN2O4/c10-5-6-11-9(13)16-8-3-1-7(2-4-8)12(14)15/h1-4H,5-6H2,(H,11,13) |
Clé InChI |
KGGKJNLGKVDVCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


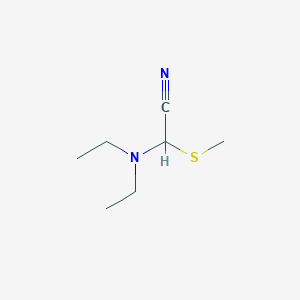

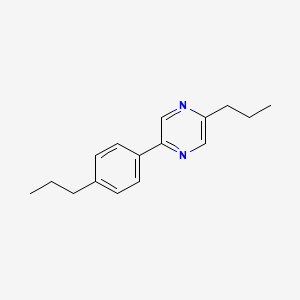
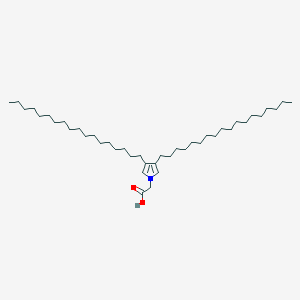
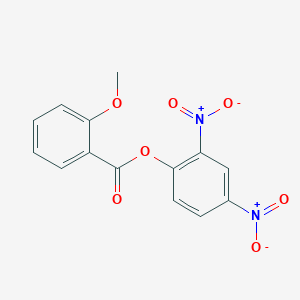
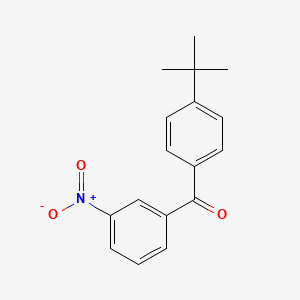
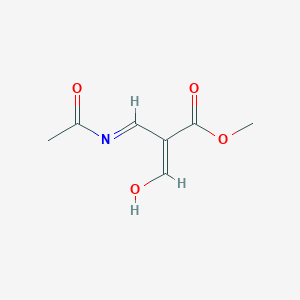
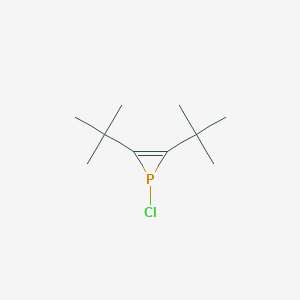
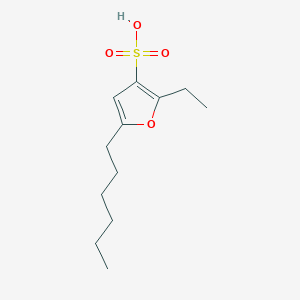

![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)

![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)
